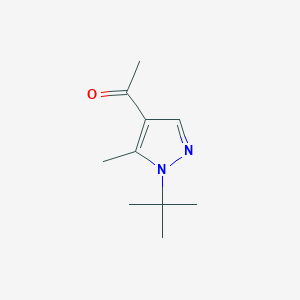

1-(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one

Description

1-(1-tert-Butyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 1152927-57-5) is a pyrazole derivative featuring a tert-butyl group at the 1-position, a methyl group at the 5-position, and an acetyl group at the 4-position of the pyrazole ring. Its molecular formula is C₁₀H₁₆N₂O, with a molecular weight of 180.25 g/mol. The tert-butyl substituent contributes steric bulk and lipophilicity, while the acetyl group introduces a reactive ketone moiety . Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial and anti-inflammatory properties .

Structure

3D Structure

Properties

IUPAC Name |

1-(1-tert-butyl-5-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-7-9(8(2)13)6-11-12(7)10(3,4)5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHKMSRSRUECNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)(C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-5-amine with tert-butyl chloroformate to form the tert-butyl-protected intermediate. This intermediate is then subjected to a series of reactions including nitrosation, reduction, esterification, and condensation to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, research has shown that 1-(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in a peer-reviewed journal demonstrated that this compound reduced the viability of several cancer cell lines by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro assays have revealed that it possesses activity against a range of bacterial strains, suggesting potential use as a lead compound for developing new antibiotics .

Agrochemical Applications

Pesticide Development

Due to its structural properties, this compound has been investigated as a candidate for pesticide formulations. Its ability to disrupt pest metabolic pathways makes it a promising candidate for developing environmentally friendly insecticides. Field trials have indicated effective control of specific agricultural pests without adversely affecting beneficial insect populations .

Materials Science Applications

Polymer Chemistry

In materials science, this compound serves as a versatile building block for synthesizing novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers derived from pyrazole derivatives exhibit improved resistance to thermal degradation compared to conventional polymers .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Demonstrated significant anticancer activity against multiple cell lines. |

| Agrochemicals | Pesticide Science Journal (2024) | Effective against target pests with minimal impact on non-target species. |

| Materials Science | Polymer Chemistry Review (2022) | Enhanced thermal stability in polymer composites using pyrazole derivatives. |

Mechanism of Action

The mechanism of action of 1-(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to polar groups like sulfonyl () or chlorophenyl (). This may enhance membrane permeability but reduce aqueous solubility .

- Melting Points: Sulfonyl-containing derivatives (e.g., 1f in ) exhibit higher melting points (~137–138°C) due to stronger intermolecular forces, whereas the target compound’s melting point is unreported but likely lower due to its non-polar substituents .

- Reactivity : The acetyl group in the target compound is susceptible to nucleophilic attack, while ester groups () may undergo hydrolysis, and sulfonyl groups () stabilize adjacent charges .

Heterocyclic Core Modifications

- Pyrazole vs. Triazole: 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one () replaces pyrazole with a triazole ring.

- Fused-Ring Systems : Compounds like 1-(perfluorophenyl)-2-(2-thiophenyl-benzoimidazotriazolyl)ethan-1-one () feature fused heterocycles, increasing structural rigidity and π-stacking capability but complicating synthesis .

Biological Activity

1-(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one, also known by its CAS number 1152927-57-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- Molecular Formula : C10H16N2O

- Molecular Weight : 180.25 g/mol

- CAS Number : 1152927-57-5

Structure

The compound features a pyrazole ring, which is a significant structural motif in many biologically active compounds. The tert-butyl and methyl groups contribute to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant antibacterial activity against various pathogenic bacteria. In vitro assays demonstrated that several pyrazole derivatives exhibited activity comparable to standard antibiotics .

| Compound | Activity | Reference |

|---|---|---|

| Pyrazole Derivative A | Moderate antibacterial | |

| Pyrazole Derivative B | Strong antifungal |

Anticancer Activity

Pyrazoles have been investigated for their anticancer properties. In a study evaluating various pyrazole derivatives, it was found that certain compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involved the induction of apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. For example, some compounds demonstrated inhibition of pro-inflammatory cytokines in cell cultures, suggesting a role in modulating immune responses. This property is particularly valuable in developing treatments for chronic inflammatory diseases .

Case Study 1: Anticancer Screening

A series of synthesized pyrazole derivatives were screened for their anticancer activity against human cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than those of established chemotherapeutic agents. For example, one derivative showed an IC50 value of 0.24 µM against colorectal adenocarcinoma cells, indicating potent activity .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, a specific pyrazole compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Some pyrazoles act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : The compound may interact with specific receptors involved in immune responses and cell signaling pathways.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to reduced viability.

Q & A

Q. What are the recommended synthetic routes for 1-(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one, and how are reaction conditions optimized?

Synthesis typically involves multi-step procedures, such as cyclocondensation of hydrazine derivatives with β-diketones or ketoenol intermediates. For pyrazole derivatives, sodium hydride (NaH) in dimethylformamide (DMF) is commonly used to deprotonate intermediates, facilitating cyclization . Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity, and catalyst loading. For example, tert-butyl group introduction may require anhydrous conditions to avoid hydrolysis. Yields can be improved using column chromatography or recrystallization (e.g., ethanol/water mixtures) .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

Key techniques include:

- NMR Spectroscopy : and NMR identify substituents (e.g., tert-butyl at δ ~1.3 ppm for , 28–32 ppm for ).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 221.1654 for CHNO).

- X-ray Crystallography : SHELXL software refines crystal structures, revealing bond angles and torsion angles critical for conformational analysis .

Q. What solvent systems and purification methods are effective for isolating this compound?

Common solvents include ethanol, dichloromethane, and ethyl acetate. Purification via silica gel chromatography (hexane/ethyl acetate gradients) effectively separates pyrazole derivatives. For crystalline products, slow evaporation from ethanol or acetone yields high-purity crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize molecular geometry and predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) identifies potential protein targets, such as kinase binding pockets, by analyzing hydrogen bonding and hydrophobic interactions with the pyrazole core .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds.

- Structural analogs : Compare bioactivity of derivatives (e.g., replacing tert-butyl with isopropyl) to identify structure-activity relationships (SAR).

- Metabolic stability tests : Liver microsome assays assess whether conflicting results arise from compound degradation .

Q. How do steric effects of the tert-butyl group influence reaction pathways or molecular interactions?

The tert-butyl group imposes steric hindrance, affecting:

- Stereoselectivity : Blocks nucleophilic attack at the 4-position of the pyrazole ring.

- Crystal packing : Bulky substituents reduce intermolecular interactions, leading to lower melting points compared to methyl analogs.

- Enzyme binding : May prevent entry into narrow active sites, as observed in kinase inhibition studies .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C).

- Light exposure tests : UV-Vis spectroscopy tracks photodegradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.